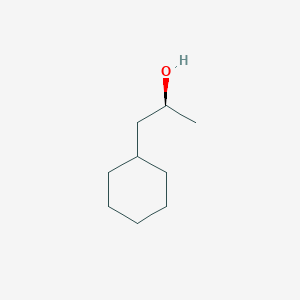![molecular formula C9H5BrF3N3 B1407844 Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- CAS No. 1383001-87-3](/img/structure/B1407844.png)
Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Overview
Description
Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a trifluoromethyl-imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-nitropyridine and 5-(trifluoromethyl)-1H-imidazole.
Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl-imidazole group onto the pyridine ring.
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often utilizing automated systems for precise control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring, to form different derivatives.
Coupling Reactions: The trifluoromethyl-imidazole group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the imidazole ring.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl-imidazole group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is unique due to the presence of both a bromine atom and a trifluoromethyl-imidazole group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-7-2-1-5(3-14-7)8-15-4-6(16-8)9(11,12)13/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENBPMKHDSLAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)













